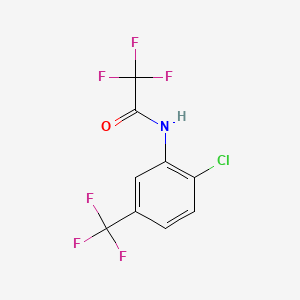

Acetanilide, 2'-chloro-2,2,2-trifluoro-5'-(trifluoromethyl)-

Description

Acetanilide, 2’-chloro-2,2,2-trifluoro-5’-(trifluoromethyl)- is a complex organic compound that belongs to the class of acetanilides. This compound is characterized by the presence of a chloro group, multiple trifluoromethyl groups, and an acetanilide backbone. It is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No. |

90830-14-1 |

|---|---|

Molecular Formula |

C9H4ClF6NO |

Molecular Weight |

291.58 g/mol |

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C9H4ClF6NO/c10-5-2-1-4(8(11,12)13)3-6(5)17-7(18)9(14,15)16/h1-3H,(H,17,18) |

InChI Key |

SEESVLMJLBKUHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2’-chloro-2,2,2-trifluoro-5’-(trifluoromethyl)- typically involves the reaction of aniline derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or acetone to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2’-chloro-2,2,2-trifluoro-5’-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding nitro compounds.

Reduction: Reduction reactions can convert the compound into amines.

Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using chlorine or bromine, while nitration typically involves nitric acid.

Major Products

Scientific Research Applications

Acetanilide, 2’-chloro-2,2,2-trifluoro-5’-(trifluoromethyl)- is utilized in various fields of scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Acetanilide, 2’-chloro-2,2,2-trifluoro-5’-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of trifluoromethyl groups enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Acetanilide: A simpler analog without the chloro and trifluoromethyl groups.

N-Phenylacetamide: Another related compound with different substituents.

Chloroacetanilide: Contains a chloro group but lacks the trifluoromethyl groups.

Uniqueness

The unique combination of chloro and trifluoromethyl groups in Acetanilide, 2’-chloro-2,2,2-trifluoro-5’-(trifluoromethyl)- imparts distinct chemical properties, such as increased stability and reactivity, making it stand out among similar compounds.

Biological Activity

Acetanilide derivatives, particularly those containing trifluoromethyl groups, have garnered significant attention in pharmacology and toxicology due to their diverse biological activities. The compound Acetanilide, 2'-chloro-2,2,2-trifluoro-5'-(trifluoromethyl)- (CAS No. 51218-49-6) is a notable member of this class, exhibiting potential applications in medicinal chemistry and environmental science.

Chemical Structure and Properties

The molecular formula of Acetanilide, 2'-chloro-2,2,2-trifluoro-5'-(trifluoromethyl)- is with a molecular weight of 311.847 g/mol. Its structure includes multiple fluorine atoms which significantly influence its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties and effects on cellular processes.

Anticancer Activity

Recent studies have demonstrated that acetanilide derivatives can exhibit significant anticancer activity. For instance, the structure-activity relationship (SAR) studies indicate that the presence of trifluoromethyl groups enhances the potency against several cancer cell lines:

- Hep-G2 (liver cancer)

- MCF-7 (breast cancer)

- SK-N-MC (Ewing sarcoma)

In one study, the IC50 values for compounds similar to Acetanilide were determined using MTS assays to evaluate their antiproliferative effects across various cell lines. The results indicated that modifications in the aromatic region of the compounds could lead to enhanced activity against these cancer types .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5a | 33.0 ± 0.4 | MCF-7 |

| 5b | 26.6 ± 4.7 | SK-N-MC |

| 5c | 39.2 ± 2.3 | Hep-G2 |

Table 1: Antiproliferative IC50 values of synthesized acetanilides in selected cancer cell lines.

The mechanisms through which Acetanilide and its derivatives exert their biological effects include:

- Inhibition of Hsp90 : Some studies suggest that these compounds may act as inhibitors of heat shock protein 90 (Hsp90), a chaperone involved in the stabilization of various oncoproteins.

- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to cytotoxicity.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological implications of Acetanilide derivatives:

- Environmental Impact : Some acetanilides are known to have adverse effects on aquatic organisms and may disrupt endocrine functions in wildlife.

- Human Health Risks : Exposure to certain acetanilides has been associated with various health risks including carcinogenicity and reproductive toxicity.

Case Studies

Several case studies highlight the relevance of Acetanilide derivatives in clinical settings:

- Case Study on Hepatocellular Carcinoma : A study involving Hep-G2 cells demonstrated that specific modifications to the acetanilide structure resulted in improved anticancer efficacy compared to unmodified counterparts .

- Breast Cancer Research : Research focusing on MCF-7 cells revealed that introducing additional functional groups could enhance the compound's ability to inhibit cell proliferation significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.